2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide typically involves the bromination of 6-methylphenyl trifluoromethyl sulphoxide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide can undergo various types of chemical reactions, including:
Oxidation: The sulphoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The bromine atoms can be reduced to hydrogen or substituted with other functional groups.
Substitution: The bromine atoms can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, or oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products Formed
Oxidation: Formation of 2,4-Dibromo-6-methylphenyl trifluoromethyl sulfone.
Reduction: Formation of 2,4-Dihydro-6-methylphenyl trifluoromethyl sulphoxide or other substituted derivatives.
Substitution: Formation of various substituted phenyl trifluoromethyl sulphoxide derivatives.
Scientific Research Applications
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoromethyl group can participate in halogen bonding and hydrophobic interactions, while the sulphoxide group can engage in hydrogen bonding and polar interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-methylphenyl sulfone
- 2,4-Dibromo-6-methylphenyl trifluoromethyl sulfone
- 2,4-Dibromo-6-methylphenyl trifluoromethyl ether
Uniqueness
2,4-Dibromo-6-methylphenyl trifluoromethyl sulphoxide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,5-dibromo-3-methyl-2-(trifluoromethylsulfinyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3OS/c1-4-2-5(9)3-6(10)7(4)15(14)8(11,12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAGZIQQBITHDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)C(F)(F)F)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462117 | |
Record name | 1,5-Dibromo-3-methyl-2-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223683-76-9 | |
Record name | 1,5-Dibromo-3-methyl-2-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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